molecular formula C5HF3N2S B8813640 4-(Trifluoromethyl)thiazole-2-carbonitrile

4-(Trifluoromethyl)thiazole-2-carbonitrile

Cat. No.: B8813640
M. Wt: 178.14 g/mol
InChI Key: CYPNQOIUZAMYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C5HF3N2S and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5HF3N2S

Molecular Weight

178.14 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H

InChI Key

CYPNQOIUZAMYBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(trifluoromethyl)thiazol-2-amine (2.52 g, 15 mmol) was reacted with CuCN (2.95 g, 33 mmol) according to the procedure as described in Example 61, Step A to give the title compound as brown oil (0.90 g, 34%). The compound was characterized by the following spectroscopic data:
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.95 g
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods II

Procedure details

To a solution of anhydrous DMF (18.5 mL, 1.3 eq.) in acetonitrile (460 mL) was added a 2M solution of oxalyl chloride in DCM (118 mL, 1.3 eq.) dropwise at 0° C. After the mixture was stirred for 30 min at 0° C., a solution of compound 285a (35.5 g, 1.0 eq.) and pyridine (14.5 mL, 1.0 eq.) in acetonitrile (180 mL) was added. The reaction mixture was stirred at room temperature for 3 hrs. The mixture was concentrated in vacuo. The residue obtained was dissolved in EtOAc (400 mL) and washed with H2O (4×300 mL). Organics were dried over MgSO4, filtered, and concentrated in vacuo to yield compound 285b as a brown oil in 87% yield. 1H NMR (CDCl3, 400 MHz) δ 8.15 (s, 1H).
Name
Quantity
18.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.